2-(4-n-Butoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene

描述

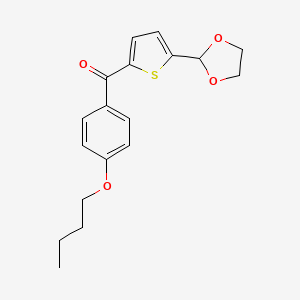

2-(4-n-Butoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is a thiophene derivative featuring a benzoyl group substituted with an n-butoxy chain at the para position and a 1,3-dioxolane ring at the 5-position of the thiophene core. This compound is part of a broader class of functionalized thiophenes designed for applications in materials science, pharmaceuticals, and organic electronics. The 1,3-dioxolane moiety enhances solubility and stability, while the benzoyl substituents influence electronic properties and molecular packing .

属性

IUPAC Name |

(4-butoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4S/c1-2-3-10-20-14-6-4-13(5-7-14)17(19)15-8-9-16(23-15)18-21-11-12-22-18/h4-9,18H,2-3,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCSOQRGMKYVOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641957 | |

| Record name | (4-Butoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-65-9 | |

| Record name | (4-Butoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-n-Butoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene typically involves multi-step organic reactions

Thiophene Core Synthesis: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

Introduction of Butoxybenzoyl Group: The butoxybenzoyl group can be introduced through Friedel-Crafts acylation, where butoxybenzoyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of Dioxolane Ring: The dioxolane ring can be formed by reacting the appropriate diol with an aldehyde or ketone in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

化学反应分析

Types of Reactions

2-(4-n-Butoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the butoxybenzoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various electrophiles in the presence of catalysts like aluminum chloride.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Functionalized thiophenes with various substituents.

科学研究应用

2-(4-n-Butoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.

作用机制

The mechanism of action of 2-(4-n-Butoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The butoxybenzoyl and dioxolane groups can enhance its binding affinity and specificity towards these targets.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzoyl Group

The benzoyl group's substituent significantly impacts the compound's physicochemical properties. Key analogs include:

Key Observations :

- Lipophilicity: The n-butoxy and t-butyl groups increase hydrophobicity, making these compounds suitable for non-polar matrices .

- Solubility : Methoxy substituents enhance polar interactions, improving solubility in solvents like THF or DMSO .

- Steric Effects : Bulky substituents (e.g., t-butyl) disrupt π-π stacking, affecting solid-state luminescence .

Comparison with Heterocyclic Analogs

Thiophene vs. Furan Derivatives

Thiophene derivatives generally exhibit higher stability and electronic delocalization compared to furan analogs. For example:

- Reactivity : Suzuki coupling yields for thiophene derivatives (e.g., ~29–63%) are higher than those for furans due to thiophene’s superior electron-withdrawing capacity .

- Photochromism : Thiophene-based compounds (e.g., this compound) show reversible photochromism under UV light, a trait rarely observed in furan analogs .

Oxadiazole and Benzothiophene Derivatives

- Benzothiophene Analogs : Derivatives like 5-n-butyl-4-[2-(2-ethyl-1-benzothiophen-3-yl)-...]thiophene demonstrate extended conjugation, leading to redshifted absorption spectra compared to simple thiophenes .

生物活性

2-(4-n-Butoxybenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound contains a thiophene ring, which is known for its diverse biological properties, and a dioxolane moiety that can enhance its pharmacological profile.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features:

- A thiophene ring that contributes to its electronic properties.

- A dioxolane ring that may influence solubility and biological interactions.

- A butoxybenzoyl group that enhances lipophilicity.

Antibacterial and Antifungal Properties

Research indicates that compounds containing dioxolane structures often exhibit significant antibacterial and antifungal activities. For instance, studies on similar compounds have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungi like Candida albicans .

In a comparative study of 1,3-dioxolanes, it was found that many derivatives demonstrated potent activity against these pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Case Studies

- Antibacterial Activity : In a study evaluating the antibacterial properties of various dioxolane derivatives, compounds similar to this compound showed minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL against S. aureus and S. epidermidis .

- Antifungal Activity : Another study highlighted that several dioxolane derivatives exhibited antifungal activity against C. albicans, with some compounds showing complete inhibition at low concentrations . This suggests that this compound may also possess similar antifungal properties.

Research Findings

A detailed analysis of the biological activities associated with dioxolane-containing compounds reveals a trend where structural modifications significantly influence their efficacy. The presence of the thiophene ring in this compound may enhance its interaction with biological targets due to its electron-rich nature.

Table: Biological Activity Summary

| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| This compound | 625 - 1250 | < 100 |

| Similar Dioxolane Derivative A | 500 - 1000 | < 50 |

| Similar Dioxolane Derivative B | 1000 - 2000 | < 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。